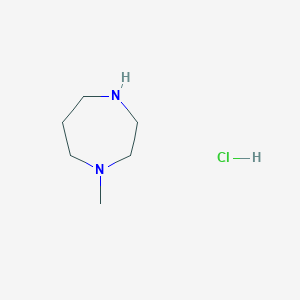

N-Methylhomopiperazine HCl

Description

BenchChem offers high-quality N-Methylhomopiperazine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylhomopiperazine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1046832-15-8 |

|---|---|

Molecular Formula |

C6H15ClN2 |

Molecular Weight |

150.65 g/mol |

IUPAC Name |

1-methyl-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H |

InChI Key |

IRWQPRYGVOCXKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCNCC1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-Methylhomopiperazine Hydrochloride: Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic systems) is a critical objective for improving the clinical success rate of drug candidates. N-Methylhomopiperazine Hydrochloride (1-Methyl-1,4-diazepane hydrochloride) serves as a premier sp3-rich building block. By expanding the traditional 6-membered piperazine ring into a 7-membered diazepane system, medicinal chemists can introduce novel conformational flexibility, alter the spatial projection of substituents, and finely tune the physicochemical properties of lead compounds. This whitepaper provides an in-depth technical analysis of N-methylhomopiperazine HCl, detailing its structural advantages, structure-activity relationship (SAR) dynamics, and validated experimental protocols for its integration into complex pharmacophores.

Chemical Architecture and Physicochemical Properties

N-Methylhomopiperazine is characterized by its 7-membered heterocyclic core containing two nitrogen atoms, one of which is methylated. While the free base is a volatile liquid, the hydrochloride salt is the preferred form for pharmaceutical development due to its enhanced bench stability, resistance to oxidation, and precise stoichiometric handling[1][2].

Quantitative Physicochemical Profile

The following table summarizes the critical properties of N-methylhomopiperazine, comparing the free base and the hydrochloride salt to inform experimental design.

| Property | Value | Causality / Experimental Relevance |

| Chemical Name | N-Methylhomopiperazine HCl | Standard IUPAC nomenclature for the diazepane core. |

| CAS Number (Free Base) | 4318-37-0 | Primary identifier for the unprotonated, liquid form[3]. |

| CAS Number (HCl Salt) | 1046832-15-8 | Identifier for the bench-stable, solid hydrochloride salt[2]. |

| Molecular Weight (Salt) | 150.65 g/mol | Critical for accurate stoichiometric calculations in synthesis[2]. |

| Density (Free Base) | 0.918 g/mL at 25 °C | Relevant for volumetric dispensing if the free base is generated[1][3]. |

| Boiling Point (Free Base) | 74-75 °C at 35 mmHg | Indicates high volatility; necessitates the use of the HCl salt for long-term storage[1][3]. |

| Predicted pKa | 10.82 ± 0.20 | Indicates strong basicity; dictates the need for stoichiometric base during coupling reactions[3]. |

Structure-Activity Relationship (SAR) Dynamics in Drug Discovery

The transition from a piperazine to a homopiperazine ring is a classic homologation strategy. The 7-membered ring undergoes rapid pseudorotation, allowing the N-methyl group to sample a broader conformational space. This dynamic behavior is heavily leveraged in the development of targeted therapeutics.

-

KRAS-G12D Inhibitors: In the design of novel KRAS-G12D inhibitors, the homopiperazine moiety is utilized to optimize interactions within the SWII pocket. The unique exit vector of the 7-membered ring allows the molecule to form critical hydrogen bonds with mutated ASP12 residues while simultaneously improving the overall oral absorption and LogP profile of the drug candidate[4].

-

5-HT3 Receptor Ligands: SAR studies investigating 5-HT3 receptor ligands utilize N-methylhomopiperazine to map the steric boundaries of the orthosteric binding site. Comparing the flexible tertiary amine of homopiperazine against rigid analogs provides vital insights into the spatial requirements for optimal receptor affinity[5].

-

Anti-Parasitic Kinase Inhibitors: In the pursuit of treatments for Human African Trypanosomiasis, incorporating N-methylhomopiperazine has been shown to significantly improve the selectivity profile of kinase inhibitors against a panel of human kinases, establishing safer, orally bioavailable leads[6].

Caption: Logical flow of SAR optimization using N-methylhomopiperazine ring expansion.

Synthetic Methodologies and Experimental Workflows

Because the hydrochloride salt is utilized, synthetic workflows must incorporate an in situ free-basing step. The secondary amine of the homopiperazine core is a potent nucleophile, making it ideal for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Caption: Step-by-step synthetic workflow for N-methylhomopiperazine functionalization.

Validated Protocol: Microwave-Assisted Nucleophilic Substitution

The following protocol outlines a self-validating system for coupling N-methylhomopiperazine HCl to a sterically hindered heteroaryl chloride.

Step 1: Reagent Preparation & In Situ Free-Basing

-

Action: In a microwave-safe vial, suspend N-methylhomopiperazine HCl (1.2 equivalents) and anhydrous Cesium Carbonate (Cs2CO3, 2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The HCl salt must be deprotonated to liberate the nucleophilic secondary amine. Cs2CO3 is heavily favored over weaker bases due to the "cesium effect," which significantly enhances the solubility and nucleophilicity of the intermediate[4].

-

Validation Check: Observe the reaction mixture; the dissolution of the organic salt and the formation of a fine inorganic suspension (CsCl) indicates successful metathesis.

Step 2: Electrophile Introduction & Microwave Activation

-

Action: Add the heteroaryl chloride electrophile (1.0 equivalent) to the vial. Seal and heat via microwave irradiation at 120 °C for 16 hours[4].

-

Causality: The 7-membered diazepane ring is sterically bulkier than its 6-membered counterparts. Microwave irradiation ensures rapid, uniform heating, providing the necessary thermodynamic energy to overcome the high activation barrier associated with hindered SNAr reactions.

-

Validation Check: Extract a 5 µL aliquot, dilute in methanol, and analyze via LCMS. The protocol is validated to proceed when the mass of the starting electrophile is depleted and the [M+H]+ peak of the target adduct dominates the chromatogram.

Step 3: Aqueous Workup and Phase Separation

-

Action: Cool the mixture to room temperature and partition between ethyl acetate and water. Wash the organic layer sequentially with a saturated NaCl solution (brine) three times[4].

-

Causality: N-methylhomopiperazine and DMF are highly water-soluble. The brine washes effectively pull the polar solvent and unreacted amine into the aqueous phase while "salting out" the less polar product into the organic ethyl acetate layer.

-

Validation Check: The organic layer must remain clear and distinct from the aqueous layer, indicating successful phase separation without the formation of an emulsion.

Step 4: Desiccation and Chromatographic Purification

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography (e.g., a gradient of dichloromethane to methanol)[4].

-

Causality: Removes trace inorganic salts, residual moisture, and any minor degradation byproducts generated during microwave heating.

-

Validation Check: Thin-Layer Chromatography (TLC) should reveal a single, well-resolved spot. Given the basic nature of the tertiary amine, the spot will stain positively with Dragendorff's reagent.

Conclusion

N-Methylhomopiperazine HCl is a highly versatile and indispensable reagent in the modern drug discovery toolkit. Its unique physicochemical properties—specifically its basicity, sp3-rich 3D conformation, and structural flexibility—enable researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. By adhering to validated, causality-driven synthetic protocols, development teams can efficiently integrate this diazepane core to address challenging targets across oncology, neurology, and infectious diseases.

Sources

- 1. N-Methylhomopiperazine | 4318-37-0 [chemicalbook.com]

- 2. Buy N-Methylhomopiperazine HCl | 1046832-15-8 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openscholar.uga.edu [openscholar.uga.edu]

Pharmacological Applications of N-Substituted Piperazine and Homopiperazine Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The N-substituted piperazine and its seven-membered ring analogue, homopiperazine (or 1,4-diazepane), are quintessential examples of such scaffolds.[1][2] Their conformational flexibility, basic nitrogen atoms capable of forming crucial salt bridges, and synthetic tractability have made them foundational elements in modern drug design. The N-methyl substitution, in particular, is a frequently employed moiety that can fine-tune a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the pharmacological applications of N-methylhomopiperazine and the closely related, extensively studied N-methylpiperazine derivatives. We will dissect their roles in major therapeutic areas, including psychiatry, oncology, and infectious diseases, while providing field-proven experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

Section 1: The N-Methylpiperazine Moiety in Atypical Antipsychotics

The most profound impact of the N-methylpiperazine moiety is arguably in the field of neuropsychiatry. This scaffold is a cornerstone of several second-generation, or "atypical," antipsychotics, which have revolutionized the treatment of schizophrenia and bipolar disorder.[2][3]

Exemplary Drugs: Clozapine and Olanzapine

Clozapine and Olanzapine are benchmark atypical antipsychotics that prominently feature an N-methylpiperazine ring.[4][5][6] This structural feature is critical for their interaction with a complex array of neurotransmitter receptors. Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, atypical agents exhibit a broader pharmacological profile.

Core Mechanism of Action: Multi-Receptor Antagonism

The therapeutic efficacy of these derivatives stems from a "multi-receptor" binding profile, with a key interaction being the simultaneous antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7] The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A antagonism is thought to enhance dopamine release in other brain regions, potentially mitigating extrapyramidal side effects and improving "negative" and cognitive symptoms.[8][9]

Caption: Dual-receptor antagonism by N-Methylpiperazine antipsychotics.

Structure-Activity Relationship (SAR) Insights

Research into clozapine analogues has demonstrated how subtle chemical modifications influence receptor affinity. For instance, the position of a chloro or trifluoromethanesulfonyloxy (TfO) group on the tricyclic core can dramatically alter the binding profile.[4] One study found that a 2-OTf analogue of clozapine exhibited a significantly higher affinity for D2 receptors (IC50 of 31 nM) compared to clozapine itself (IC50 of 330 nM) while interestingly showing no notable affinity for muscarinic receptors, a common source of side effects for clozapine.[4] This highlights the causality behind synthetic choices: chemists strategically modify peripheral groups to enhance potency at target receptors while designing out interactions with off-target receptors to improve the safety profile.

Data Presentation: Receptor Binding Affinities

| Compound | D2 Receptor (IC50 nM) | 5-HT2A Receptor (Occupancy) | Muscarinic M1 (IC50 nM) | Reference |

| Clozapine (1) | 330 | High | ~20-50 | [4][10] |

| Compound 4 (GMC1-169) | 31 | Comparable to Clozapine | > 500 (Not notable) | [4] |

| Olanzapine (10-20 mg/day) | 71% - 80% Occupancy | 88% - 93% Occupancy | Moderate Affinity | [3] |

Experimental Protocols

This protocol is a self-validating system to determine the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the IC50 value of a novel N-Methylhomopiperazine derivative at the human D2 receptor.

Materials:

-

Test compound and reference compound (e.g., Haloperidol).

-

Membrane preparation from cells stably expressing human D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer. A typical concentration range would be 10⁻¹¹ to 10⁻⁵ M.

-

Assay Setup: In each well of the 96-well plate, add:

-

50 µL of assay buffer (for total binding) or a non-specific binding agent (e.g., 10 µM Haloperidol).

-

50 µL of the test/reference compound dilution.

-

50 µL of the radioligand [³H]Spiroperidol at a final concentration near its Kd (e.g., 0.2 nM).

-

50 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Section 2: Homopiperazine Derivatives in Oncology

The homopiperazine (1,4-diazepane) scaffold has emerged as a promising framework in the design of novel anticancer agents.[1][12] Its derivatives have demonstrated cytotoxicity against various cancer cell lines, making it an area of active investigation.

Mechanism of Action: Induction of Cytotoxicity

While the precise mechanisms can vary, many homopiperazine derivatives exert their anticancer effects by inducing cell death.[12] The screening process for these compounds typically follows a well-defined workflow to identify promising candidates for further development. This process often starts with high-throughput in vitro screening against a panel of cancer cell lines to identify "hits."[13][14]

Caption: A typical workflow for anticancer drug screening.

SAR Insights

Studies on 1,4-diazepane derivatives have shown that the nature of the substituents significantly impacts cytotoxic activity. For example, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives was synthesized and evaluated.[12][15] The results indicated that carboxamide-containing derivatives generally showed better activity than their carbothioamide counterparts. Specifically, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated a potent IC50 value of 18 µM against a B-cell leukemic cell line, highlighting the importance of both the core scaffold and its appended functional groups.[12][15]

Data Presentation: Cytotoxicity of Homopiperazine Derivatives

| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Reference |

| 6a | 3-chlorophenyl carboxamide | Reh (B-cell leukemia) | 18 | [12][15] |

| 6b | 4-fluorophenyl carboxamide | Reh (B-cell leukemia) | 25 | [15] |

| 7a | 2-chlorophenyl carbothioamide | Reh (B-cell leukemia) | > 100 | [12] |

| 7c | 4-fluorophenyl carbothioamide | Reh (B-cell leukemia) | > 100 | [12] |

Experimental Protocols

This protocol provides a robust method for assessing a compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[12][14]

Objective: To determine the IC50 of a homopiperazine derivative against a human cancer cell line (e.g., Reh).

Materials:

-

Human cancer cell line (e.g., Reh).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound and a positive control (e.g., Doxorubicin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom microtiter plates.

-

Multichannel pipette and a microplate reader.

Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "blank" (medium without cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The choice of incubation time is critical; it must be long enough to allow the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

-

Section 3: Antimicrobial Applications

The structural versatility of piperazine and homopiperazine derivatives has led to their investigation as novel antimicrobial agents to combat the growing threat of antibiotic resistance.[16][17] These scaffolds can be readily modified to create large libraries of compounds for screening against a wide range of bacterial and fungal pathogens.[18]

Experimental Protocols

This is the gold-standard in vitro method for quantifying the potency of a potential antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.[19][20]

Objective: To determine the MIC of a novel piperazine derivative against Staphylococcus aureus.

Materials:

-

Test compound and a reference antibiotic (e.g., Vancomycin).

-

Bacterial strain (S. aureus, e.g., ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

Methodology:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of S. aureus in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

-

Standardization: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This step is critical for reproducibility.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Also include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). The growth control well should be turbid.

Data Presentation: Representative Antimicrobial Activity

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole-piperazine derivative | E. coli (efflux mutant) | 0.125 - 0.25 | [21] |

| Thiazolidinone-piperazine derivative | S. aureus | Active (Zone of Inhibition) | [22] |

| N-aryl piperazine derivative | S. aureus (MTCCB 737) | Significant Activity | [18] |

References

-

Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic. PubMed. Available at: [Link]

-

Mining the Potential of Label-Free Biosensors for In Vitro Antipsychotic Drug Screening. MDPI. Available at: [Link]

-

Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing. Available at: [Link]

-

Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain. PubMed. Available at: [Link]

-

Synthesis and preliminary pharmacological evaluation of 4'-arylalkyl analogues of clozapine. III. Replacement of the tricyclic nucleus with a bicyclic template. Monash University. Available at: [Link]

-

Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma. Available at: [Link]

-

Synthesis of clozapine analogs and their affinity for clozapine and spiroperidol binding sites in rat brain. ACS Publications. Available at: [Link]

-

Synthesis and Preliminary Pharmacological Evaluation of 4'-Arylalkyl Analogues of Clozapine. III. Replacement of the Tricyclic Nucleus with a Bicyclic Template. ConnectSci. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate. Available at: [Link]

-

Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. Zenodo. Available at: [Link]

-

Screening models of anti psychotic drugs-converted. Slideshare. Available at: [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Preclinical screening methods in cancer. PMC. Available at: [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]

-

Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. ChEMBL. Available at: [Link]

-

Screening models for antipsychotic drugs. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PMC. Available at: [Link]

-

Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. Available at: [Link]

-

A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. Available at: [Link]

-

Olanzapine. PubChem. Available at: [Link]

-

1-Methylhomopiperazine 97. Alfa Aesar. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Semantic Scholar. Available at: [Link]

- Synthesis method of N-methylpiperazine. Google Patents.

-

Olanzapine. Wikipedia. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. PubMed. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

-

olanzapine. ClinPGx. Available at: [Link]

-

Focus on olanzapine. PubMed. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available at: [Link]

-

The structure of representative antipsychotic drugs and representative compounds from our previous study. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [file.scirp.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olanzapine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Focus on olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. zenodo.org [zenodo.org]

- 14. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. apjhs.com [apjhs.com]

- 18. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Strategic Role of 1-Methyl-1,4-diazepane in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, heterocyclic compounds have consistently proven to be a rich source of inspiration and utility. This guide focuses on a particularly valuable, yet often overlooked, building block: 1-Methyl-1,4-diazepane. This seven-membered saturated heterocycle, with its unique conformational flexibility and dual nitrogen atoms, offers a versatile platform for the construction of complex and biologically active molecules. As we will explore, its incorporation into pharmaceutical candidates can significantly influence their physicochemical properties and pharmacological activity, making it a strategic asset in the design of next-generation therapeutics.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 1-Methyl-1,4-diazepane as a pharmaceutical building block. We will delve into its synthesis, key reactions, and its application in the development of innovative medicines, with a focus on the causal reasoning behind the chemical strategies employed.

Physicochemical Properties of 1-Methyl-1,4-diazepane

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis. The properties of 1-Methyl-1,4-diazepane are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Liquid |

| Boiling Point | 74-75 °C |

| Density | 0.918 g/cm³ |

| Flash Point | 45 °C |

| Purity | 97% |

Table 1: Physicochemical properties of 1-Methyl-1,4-diazepane.

Synthesis of 1-Methyl-1,4-diazepane: A Plausible Reductive Amination Approach

The proposed synthesis involves a two-step, one-pot reaction between N-methylethylenediamine and a suitable three-carbon electrophile, such as 1,3-dichloropropane or 1,3-dibromopropane, followed by an intramolecular cyclization. A more controlled and often higher-yielding approach involves the reaction of N-methylethylenediamine with a protected aldehyde, followed by reduction and subsequent cyclization. A representative protocol based on the principles of reductive amination is detailed below.

Experimental Protocol: Plausible Synthesis of 1-Methyl-1,4-diazepane

Materials:

-

N-methylethylenediamine

-

3-Chloropropionaldehyde diethyl acetal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: To a solution of N-methylethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionaldehyde diethyl acetal (1.1 equivalents). The use of an inert atmosphere is crucial to prevent the reaction of the amine with atmospheric carbon dioxide.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for the reduction of imines in the presence of other functional groups. Its use minimizes the over-reduction of the aldehyde starting material.

-

Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution neutralizes the acidic byproducts of the reaction.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, N-(3-chloropropyl)-N'-methylethane-1,2-diamine.

-

Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents), to promote the intramolecular nucleophilic substitution that forms the diazepane ring. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Purification: Once the cyclization is complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude 1-Methyl-1,4-diazepane can be purified by distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether. The precipitated salt can be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by treatment with a strong base like sodium hydroxide.

Rationale Behind Experimental Choices

-

Choice of Starting Materials: N-methylethylenediamine provides the N-methyl group and two of the ring carbons. 3-Chloropropionaldehyde diethyl acetal is a stable and commercially available source for the three-carbon chain required to complete the seven-membered ring. The acetal protecting group prevents self-polymerization of the aldehyde and is stable under the reductive amination conditions.

-

Solvent Selection: Dichloromethane is a common solvent for reductive amination as it is relatively inert and effectively solubilizes the reactants. For the cyclization step, a higher-boiling polar aprotic solvent like acetonitrile or DMF is chosen to facilitate the intramolecular Sₙ2 reaction.

-

Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent due to its selectivity for imines over aldehydes and its milder reaction conditions compared to other borohydrides. This selectivity ensures that the desired reductive amination occurs without significant side reactions.

-

Base for Cyclization: A non-nucleophilic base is used to deprotonate the secondary amine, facilitating its role as a nucleophile in the ring-closing step without competing in the substitution reaction.

-

Purification Strategy: Purification via salt formation is a common and effective method for purifying amines. The hydrochloride salt of 1-Methyl-1,4-diazepane is typically a stable, crystalline solid that is easier to handle and purify than the free base, which is a liquid.

The 1,4-Diazepane Scaffold in Pharmaceutical Applications

The 1,4-diazepane ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. The seven-membered ring provides a degree of conformational flexibility that allows for optimal positioning of substituents to interact with binding sites on proteins. The two nitrogen atoms can act as hydrogen bond donors or acceptors and provide points for further chemical modification.

Derivatives of 1,4-diazepane have shown a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1]

Case Study: Zotepine - An Antipsychotic Agent

A prominent example of a marketed drug that features a derivative of the 1-Methyl-1,4-diazepane scaffold is Zotepine . Zotepine is an atypical antipsychotic used for the treatment of schizophrenia.[2][3] While not containing the simple 1-Methyl-1,4-diazepane, its structure incorporates a more complex N,N-dimethylaminoethoxy side chain attached to a dibenzothiepine core. The synthesis of Zotepine involves the condensation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one with 2-dimethylaminoethyl chloride.[4] This highlights how the core diazepine-like structure can be modified to achieve desired pharmacological effects. Zotepine's mechanism of action involves antagonism at dopamine and serotonin receptors.[5]

The development of Zotepine underscores the therapeutic potential of molecules derived from seven-membered nitrogen-containing heterocycles. The structural features of the diazepine-like moiety contribute to the overall shape and electronic properties of the molecule, which are critical for its interaction with its biological targets.

The Role of 1-Methyl-1,4-diazepane in CNS Drug Discovery

The conformational flexibility and basic nitrogen atoms of 1-Methyl-1,4-diazepane make it a particularly attractive building block for the development of central nervous system (CNS) active agents. The ability of the nitrogen atoms to be protonated at physiological pH allows for potential interactions with acidic residues in receptor binding pockets. Furthermore, the overall lipophilicity of the molecule can be fine-tuned by the addition of various substituents, which is a critical factor for blood-brain barrier penetration.

Recent research has explored the use of the 1,4-diazepane scaffold in the development of novel therapeutics for neurodegenerative diseases. For instance, a doctoral thesis has investigated 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[6]

Key Reactions of 1-Methyl-1,4-diazepane in Pharmaceutical Synthesis

As a secondary and tertiary amine, 1-Methyl-1,4-diazepane can participate in a variety of chemical transformations that are commonly employed in drug discovery.

-

N-Alkylation and N-Arylation: The secondary amine at the 4-position is readily available for alkylation or arylation reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

Amide Bond Formation: The secondary amine can also react with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides. This is a common strategy for linking the diazepane scaffold to other molecular fragments.

-

Reductive Amination: The secondary amine can undergo further reductive amination with aldehydes or ketones to introduce additional substituents.

The versatility of these reactions allows for the systematic modification of the 1-Methyl-1,4-diazepane core, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties.

Logical Relationships in the Application of 1-Methyl-1,4-diazepane

The strategic use of 1-Methyl-1,4-diazepane in drug design can be visualized as a logical workflow.

Caption: Logical workflow for the utilization of 1-Methyl-1,4-diazepane in drug discovery.

Conclusion

1-Methyl-1,4-diazepane represents a valuable and versatile building block for the modern medicinal chemist. Its unique structural features and synthetic accessibility provide a robust platform for the design and synthesis of novel therapeutic agents, particularly in the realm of CNS disorders. The ability to readily modify the scaffold through a variety of well-established chemical reactions allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic application of "privileged scaffolds" like 1-Methyl-1,4-diazepane will undoubtedly play a crucial role in the future of drug discovery.

References

-

Zotepine - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

-

Synthesis of Zotepine - Chempedia - LookChem. (n.d.). Retrieved March 10, 2026, from [Link]

-

Synthesis of 1,4-Diazepanes and Benzo[b][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry - ACS Publications. (2020, August 21). Retrieved March 10, 2026, from [Link]

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(6), 848-868.

-

Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved March 10, 2026, from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

-

Zotepine | C18H18ClNOS | CID 5736 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

- CN104031023A - Method for synthesizing zotepine - Google Patents. (n.d.).

- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents. (n.d.).

- SK11472000A3 - LIQUID PHARMACEUTICAL PREPARATION CONTAINING ZOTEPIN - Google Patents. (n.d.).

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (2020). Retrieved March 10, 2026, from [Link]

-

Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer - PubMed. (2011, March 10). Retrieved March 10, 2026, from [Link]

-

Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides | Journal of the American Chemical Society - ACS Publications. (2014, August 5). Retrieved March 10, 2026, from [Link]

-

Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]

-

Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. (2020, July 13). Retrieved March 10, 2026, from [Link]

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1484-1502.

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved March 10, 2026, from [Link]

-

First kilogram-scale synthesis of diazepane core of MK-4305. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). Journal of the Indian Chemical Society, 99(11), 100741.

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved March 10, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

-

Memory of Chirality in 1,4-Benzodiazepin-2-ones - VTechWorks. (2006, May 31). Retrieved March 10, 2026, from [Link]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. (2025, July 16). Retrieved March 10, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. CN104031023A - Method for synthesizing zotepine - Google Patents [patents.google.com]

- 3. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2009152347A2 - Crystalline forms of zotepine hydrochloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of N-Methylhomopiperazine Hydrochloride via Desymmetrization Strategies

The Desymmetrization Challenge in Symmetrical Diamines

The synthesis of selectively mono-alkylated symmetrical diamines, such as N-methylhomopiperazine (1-methyl-1,4-diazepane), represents a classic challenge in synthetic organic chemistry. Homopiperazine possesses two identical secondary nitrogen atoms. Direct alkylation using standard methylating agents (e.g., methyl iodide or dimethyl sulfate) invariably leads to a statistical mixture of unreacted starting material, the desired mono-methylated product, and the over-alkylated N,N'-dimethylhomopiperazine byproduct.

This lack of selectivity occurs because the introduction of a methyl group exerts an inductive electron-donating effect, rendering the newly formed tertiary amine more nucleophilic than the starting secondary amine. Consequently, the reaction cascade favors over-alkylation. To achieve high purity and yield of N-methylhomopiperazine hydrochloride, researchers must employ desymmetrization strategies that either physically block one nitrogen atom (orthogonal protection) or electronically deactivate it (in-situ mono-protonation)[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, the protocols described herein rely on thermodynamic and kinetic controls rather than statistical probability.

Strategy A: Orthogonal Protection (The "Boc" Route)

This three-step route is the industry standard for drug development professionals requiring >99% purity.

-

Desymmetrization: Homopiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O). By using a stoichiometric deficiency of Boc₂O (0.8 eq) or by pre-treating the diamine with 1 equivalent of acid to form a mono-salt, one nitrogen is selectively protected [2].

-

Reductive Amination: The free secondary amine is methylated using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). We specifically select NaBH(OAc)₃ over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of formaldehyde to methanol, ensuring the hydride selectively attacks the transient, highly electrophilic iminium ion [3].

-

Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane, which simultaneously precipitates the target compound as a highly pure hydrochloride salt.

Strategy B: Direct Mono-Protonation (Atom-Economical Route)

For rapid scale-up where atom economy is prioritized, the in-situ mono-protonation strategy is utilized. By adding exactly one equivalent of hydrochloric acid to homopiperazine, the diamine is converted to its mono-hydrochloride salt. The protonated nitrogen becomes significantly less nucleophilic, electronically directing the subsequent reductive amination exclusively to the non-protonated nitrogen[4].

Experimental Workflows

Workflow for the synthesis of N-Methylhomopiperazine HCl via Boc-protection.

Protocol A: High-Purity Synthesis via Orthogonal Protection

Step 1: Synthesis of 1-Boc-homopiperazine

-

Dissolve homopiperazine (10.0 g, 100 mmol, 2.0 eq) in 100 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

-

Dissolve Boc₂O (10.9 g, 50 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the homopiperazine mixture over 2 hours using an addition funnel. Causality: Slow addition minimizes the local concentration of Boc₂O, preventing di-Boc formation.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Wash the organic layer with deionized water (3 × 50 mL) to selectively partition the highly water-soluble unreacted homopiperazine into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-homopiperazine as a pale yellow oil.

Step 2: Reductive Amination to 1-Boc-4-methylhomopiperazine

-

Dissolve 1-Boc-homopiperazine (8.0 g, 40 mmol, 1.0 eq) in 80 mL of 1,2-dichloroethane (DCE).

-

Add 37% aqueous formaldehyde (3.6 mL, 48 mmol, 1.2 eq). Stir at room temperature for 30 minutes to allow the hemiaminal and subsequent iminium ion to form.

-

Add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.5 eq) portion-wise over 15 minutes. Stir the opaque suspension at room temperature for 4 hours.

-

In-Process Control: Monitor via LC-MS or TLC (Ninhydrin stain). The secondary amine starting material should be completely consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-4-methylhomopiperazine.

Mechanistic pathway of the reductive amination step.

Step 3: Deprotection to N-Methylhomopiperazine Hydrochloride

-

Dissolve the crude 1-Boc-4-methylhomopiperazine (8.5 g, 39.7 mmol) in 40 mL of anhydrous diethyl ether.

-

Cool to 0 °C and slowly add 4.0 M HCl in dioxane (30 mL, 120 mmol, ~3.0 eq). Causality: Anhydrous conditions are critical here to ensure the resulting hydrochloride salt precipitates cleanly out of solution rather than forming a sticky aqueous gum.

-

Stir at room temperature for 3 hours. A white precipitate will form.

-

Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether (2 × 20 mL), and dry in a vacuum oven at 40 °C to afford N-Methylhomopiperazine hydrochloride.

Protocol B: Direct Mono-Protonation Synthesis (Alternative)

-

Dissolve homopiperazine (5.0 g, 50 mmol, 1.0 eq) in 50 mL of methanol.

-

Cool to 0 °C and add 1.0 M aqueous HCl (50 mL, 50 mmol, 1.0 eq) dropwise. Stir for 15 minutes to generate the mono-hydrochloride salt.

-

Add 37% aqueous formaldehyde (4.1 mL, 55 mmol, 1.1 eq), followed by sodium cyanoborohydride (NaBH₃CN) (3.77 g, 60 mmol, 1.2 eq). Note: NaBH₃CN is stable in methanolic/aqueous conditions, unlike NaBH(OAc)₃.

-

Stir at room temperature for 12 hours.

-

Workup: Acidify to pH 2 with concentrated HCl to destroy excess NaBH₃CN (CAUTION: HCN gas evolution; perform in a specialized fume hood). Basify to pH 12 with 5M NaOH, extract with chloroform (3 × 50 mL), dry, and concentrate. The free base can then be treated with HCl/Dioxane to precipitate the hydrochloride salt.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of both protocols based on standard laboratory-scale (50-100 mmol) executions.

| Parameter | Protocol A: Orthogonal Protection | Protocol B: Direct Mono-Protonation |

| Overall Yield | 65% – 75% | 40% – 55% |

| Product Purity (LC-MS) | > 99% | ~ 90% (Contains di-methylated byproduct) |

| Atom Economy | Low (Requires Boc addition and removal) | High (Direct functionalization) |

| Reaction Time (Total) | ~ 30 Hours | ~ 15 Hours |

| Primary Safety Hazard | Flammable solvents (Ether, Dioxane) | Toxic gas evolution (HCN during quench) |

| Best Use Case | Preclinical drug development & SAR studies | Large-scale industrial intermediate synthesis |

Troubleshooting & Optimization

-

Incomplete Boc Deprotection: If LC-MS indicates the presence of the +100 Da Boc mass, the HCl concentration may have dropped due to atmospheric moisture. Re-subject the mixture to a fresh batch of 4.0 M HCl in dioxane and ensure the reaction vessel is strictly sealed under inert gas.

-

Formation of N,N'-dimethylhomopiperazine in Protocol B: This indicates that the mono-protonation equilibrium shifted. Ensure the reaction is kept at high dilution and strictly maintain a 1.0 equivalent stoichiometry of the initial HCl charge [4].

References

-

Selective Mono-Boc-Protection of Bispidine. Sciforum, Vienna University of Technology. Available at:[Link]

-

Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at:[Link]

Reaction conditions for N-methylation of 1,4-diazepane

Application Note: Optimized Reaction Conditions for the N-Methylation of 1,4-Diazepane

Executive Summary

1,4-Diazepane (homopiperazine) is a privileged heterocyclic scaffold ubiquitous in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators[1]. However, the presence of two symmetrically equivalent secondary amines presents a significant synthetic challenge when selective mono-N-methylation is required. This application note provides a comprehensive, causality-driven guide to the N-methylation of 1,4-diazepane, contrasting exhaustive di-methylation strategies with highly selective protection-directed mono-methylation protocols.

Mechanistic Rationale: The Challenge of Symmetry and Reactivity

Direct alkylation of 1,4-diazepane using methyl iodide (MeI) or dimethyl sulfate is notoriously inefficient for mono-alkylation. Because the basicity and nucleophilicity of the newly formed tertiary amine (1-methyl-1,4-diazepane) remain comparable to the unsubstituted secondary amine, direct alkylation inevitably yields a statistical mixture of unreacted starting material, mono-methylated product, di-methylated product, and quaternary ammonium salts.

To achieve high purity and yield, researchers must exploit reductive amination pathways[2].

-

Exhaustive Methylation (Eschweiler-Clarke): Utilizing formaldehyde and formic acid, this reaction drives the complete conversion of both secondary amines to tertiary amines. Formic acid acts as both the acid catalyst to form the iminium ion and the hydride donor that reduces it, releasing CO₂ gas to irreversibly drive the reaction forward[3].

-

Selective Mono-Methylation (Protection-Directed): To break the symmetry of 1,4-diazepane, a bulky protecting group (e.g., tert-butyloxycarbonyl, Boc) is introduced. The steric hindrance of the Boc group allows for the isolation of the mono-protected intermediate. Subsequent reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) selectively methylates the remaining free amine without risking over-alkylation[1].

Workflow & Pathway Visualization

Figure 1: Reaction pathways for selective and exhaustive N-methylation of 1,4-diazepane.

Comparative Analysis of Methylation Strategies

To assist in route selection, the quantitative and qualitative metrics of the primary methylation strategies are summarized below:

| Strategy | Reagents | Target Product | Typical Yield | Scalability | Selectivity |

| Direct Alkylation | MeI, K₂CO₃, Acetone | 1-Methyl-1,4-diazepane | < 30% | Poor | Poor (Statistical Mixture) |

| Eschweiler-Clarke | CH₂O (aq), HCOOH | 1,4-Dimethyl-1,4-diazepane | > 85% | Excellent | Excellent (Di-Me) |

| Direct Reductive | CH₂O (1 eq), NaCNBH₃ | 1-Methyl-1,4-diazepane | 40 - 50% | Moderate | Moderate (Requires HPLC) |

| Protection-Directed | Boc₂O, CH₂O, NaBH(OAc)₃ | 1-Methyl-1,4-diazepane | > 75% (Overall) | Excellent | Excellent (Mono-Me) |

Validated Experimental Protocols

Protocol A: Protection-Directed Mono-N-Methylation (The Gold Standard)

This three-step protocol is the most reliable method for synthesizing pure 1-methyl-1,4-diazepane, leveraging steric bulk to prevent over-reaction[1].

Step 1: Mono-Boc Protection

-

Causality & Rationale: Adding Boc-anhydride dropwise at 0°C to a solution containing 1,4-diazepane minimizes the local concentration of the electrophile, drastically reducing the formation of the di-Boc byproduct.

-

Procedure:

-

Dissolve 1,4-diazepane (10.0 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0°C under nitrogen.

-

Dissolve Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) and add dropwise over 2 hours via an addition funnel.

-

Stir the mixture for an additional 4 hours, allowing it to slowly warm to room temperature.

-

Self-Validation (IPC): Perform TLC (DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin. The mono-Boc product will appear as a distinct spot, while any unreacted starting material remains near the baseline.

-

Wash the organic layer with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate in vacuo to yield mono-Boc-1,4-diazepane.

-

Step 2: Reductive Amination

-

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium cyanoborohydride (NaCNBH₃) because it is less toxic and exhibits superior chemoselectivity for iminium ions over unreacted aldehydes, preventing the reduction of formaldehyde to methanol[2].

-

Procedure:

-

Dissolve mono-Boc-1,4-diazepane (10.0 g, 50 mmol) in 1,2-dichloroethane (DCE, 100 mL).

-

Add aqueous formaldehyde (37% w/w, 4.5 mL, 60 mmol). Stir at room temperature for 30 minutes to allow complete iminium ion formation.

-

Add NaBH(OAc)₃ (15.9 g, 75 mmol) in portions. Stir overnight at room temperature.

-

Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield 1-Boc-4-methyl-1,4-diazepane.

-

Step 3: Deprotection

-

Causality & Rationale: Utilizing 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) yields the product directly as a stable, non-hygroscopic dihydrochloride salt, avoiding the need for a basic aqueous workup which can lead to the loss of this highly water-soluble diamine.

-

Procedure:

-

Dissolve 1-Boc-4-methyl-1,4-diazepane (8.0 g) in DCM (40 mL).

-

Add 4M HCl in dioxane (40 mL) dropwise at room temperature.

-

Stir for 2 hours. A white precipitate will form.

-

Self-Validation (IPC): LCMS analysis should confirm the complete disappearance of the Boc-protected mass (M+H = 215) and the appearance of the free amine (M+H = 115).

-

Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield 1-methyl-1,4-diazepane dihydrochloride.

-

Protocol B: Exhaustive Di-N-Methylation via Eschweiler-Clarke

Use this protocol only when the fully methylated derivative (1,4-dimethyl-1,4-diazepane) is the desired target[3].

-

Causality & Rationale: The reaction requires elevated temperatures (reflux) to ensure the intermediate mono-methylated species overcomes steric barriers to form the second iminium ion. The evolution of CO₂ serves as a visual indicator of reaction progress.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add 1,4-diazepane (5.0 g, 50 mmol) to formic acid (88%, 25 mL) at 0°C (exothermic reaction).

-

Add aqueous formaldehyde (37% w/w, 11 mL, ~150 mmol).

-

Heat the mixture to reflux (approx. 100°C) for 16 hours. Observe the vigorous evolution of CO₂ gas.

-

Cool to room temperature, add concentrated HCl (10 mL), and evaporate the volatiles under reduced pressure to destroy excess formaldehyde.

-

Basify the residue with 5M NaOH to pH > 12. Extract extensively with DCM (4 x 50 mL).

-

Dry the combined organic layers over KOH pellets (to prevent protonation of the highly basic product) and concentrate to yield 1,4-dimethyl-1,4-diazepane as a pale yellow oil.

-

References

-

Title: The twin drug approach for novel nicotinic acetylcholine receptor ligands | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

-

Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil | Source: Taylor & Francis Online | URL: [Link]

-

Title: Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors | Source: Royal Society of Chemistry (RSC) | URL: [Link]

Sources

Application Note: N-Methylhomopiperazine HCl in Advanced Coordination Chemistry

Executive Summary & Physicochemical Rationale

N-Methylhomopiperazine (also known as 1-methyl-1,4-diazepane or mhpip) is a versatile, seven-membered heterocyclic ligand that has gained significant traction in both metallodrug development and homogeneous catalysis. Unlike its six-membered analog, piperazine, the homopiperazine ring possesses higher conformational flexibility. When coordinated to a metal center, mhpip typically adopts a stable "boat" conformation, enabling the formation of intricate five- and six-membered chelating rings[1].

The introduction of the N-methyl group breaks the symmetry of the diazepane ring, providing tunable steric bulk and increased lipophilicity. This structural nuance is highly consequential: in pharmaceutical applications, it dictates DNA intercalation depth and cellular uptake[2]; in catalysis, the tertiary amine acts as a robust electron donor and a pendant Lewis base, driving cooperative activation mechanisms[3][4].

Mechanistic Applications in Coordination Chemistry

Metallodrugs: Platinum(II) and Ruthenium(II) Complexes

The development of next-generation chemotherapeutics heavily relies on overcoming cisplatin resistance. Utilizing mhpip as a bidentate (N,N) ligand yields Pt(II) complexes, such as [PtII(mhpip)(methylmalonato)], which exhibit a slightly distorted square planar geometry[1]. The intricate network of intermolecular hydrogen bonds facilitated by the mhpip ligand stabilizes the crystal lattice, while its lipophilicity enhances cytotoxicity against cisplatin-resistant human ovarian cell lines (e.g., 2780CP)[1].

In Ruthenium(II) half-sandwich "piano-stool" complexes—formulated as [Ru(η6-arene)(mhpip)Cl]+—the mhpip ligand forms the bidentate "legs" of the structure[2]. The monocationic nature of these complexes drives electrostatic binding to the DNA minor groove, while the hydrophobic arene "seat" dictates the degree of base-pair intercalation, ultimately leading to highly efficient oxidative DNA cleavage[2].

Ru(II)-mhpip complex DNA binding and cleavage mechanism.

Homogeneous Catalysis: OAT and CO2 Fixation

Beyond medicine, mhpip is a critical building block for advanced catalytic ligands.

-

Oxygen Atom Transfer (OAT): By subjecting 1-methyl-1,4-diazepane to reductive amination, researchers generate tridentate aminomonophenolate [ONN] ligands. When coordinated to Tungsten(VI) or Molybdenum(VI) to form cis-dioxo complexes, the resulting hexa-coordinate metal centers act as powerful OAT catalysts. Surprisingly, the Tungsten-mhpip analog demonstrates faster OAT kinetics than its Molybdenum counterpart at room temperature[3].

-

Lewis Acid-Base Bifunctionality: In aluminum-salen complexes, pendant mhpip moieties act as built-in Lewis bases. This allows the Al(III) center to activate an epoxide ring while the mhpip tertiary amine activates CO2, creating a cooperative, solvent-free environment for synthesizing cyclic carbonates with >90% yields[4].

Quantitative Performance Summary

| Complex Type | Metal Center | Role of mhpip Ligand | Primary Application | Key Performance Metric |

| Cisplatin Analog | Pt(II) | Bidentate (N,N) Chelator | Antitumor Agent | IC50 = 0.083–17.8 μM (A2780 cells)[1] |

| Half-Sandwich | Ru(II) | Bidentate (N,N) "Legs" | DNA Cleavage | High hypochromism (56%); Large red-shift[2] |

| Dioxo Complex | W(VI) | Tridentate (O,N,N) Precursor | OAT Catalysis | Faster kinetic turnover than Mo analog[3] |

| Salen Catalyst | Al(III) | Pendant Lewis Base | CO2 Fixation | >90% yield of cyclic carbonates (Solvent-free)[4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow: visual cues (such as specific precipitates) serve as physical checkpoints before proceeding to advanced spectroscopic validation.

Protocol A: Synthesis of [PtII(mhpip)(methylmalonato)]

Objective: Synthesize a highly pure, square-planar Pt(II) metallodrug analog.

-

Initial Chelation: Dissolve Potassium tetrachloroplatinate(II) (K2PtCl4) in distilled water. Add an equimolar amount of N-Methylhomopiperazine HCl. Stir at room temperature for 24 hours.

-

Causality: The strong trans-effect of the chloride ions facilitates their displacement by the mhpip nitrogens, forming the intermediate [Pt(mhpip)Cl2].

-

-

Halide Abstraction (Checkpoint 1): Add an aqueous solution of Silver sulfate (Ag2SO4) to the intermediate. Stir in the dark for 12 hours.

-

Causality & Validation: Ag+ abstracts the remaining chloride ligands to form the reactive aqua complex [Pt(mhpip)(H2O)2]SO4. The immediate formation of a dense, white AgCl precipitate visually validates the success of the abstraction. Filter through Celite to remove AgCl.

-

-

Dicarboxylate Coordination (Checkpoint 2): To the filtrate, add an equimolar amount of Barium methylmalonate. Stir at 40°C for 24 hours.

-

Causality & Validation: The methylmalonate ligand displaces the labile water molecules. Simultaneously, Ba2+ reacts with the sulfate counter-ion to form Barium sulfate (BaSO4). The appearance of a fine white BaSO4 precipitate confirms the ligand exchange. Filter to isolate the clear product solution.

-

-

Isolation & Crystallization: Lyophilize the filtrate. Recrystallize the resulting solid from a water/acetone mixture to yield X-ray quality crystals.

-

Analytical Confirmation: Confirm the distorted square planar geometry and boat conformation of the mhpip ligand via Single-Crystal X-Ray Diffraction (XRD) and 195Pt NMR[1].

Self-validating synthetic workflow for Pt(II)-mhpip complexes.

Protocol B: Synthesis of Bifunctional Al-salen-mhpip Catalyst

Objective: Synthesize a monometallic aluminum-salen complex with pendant mhpip moieties for CO2 fixation.

-

Ligand Condensation: Dropwise add an anhydrous ethanol solution of ethylenediamine to a solution of 5-bromo-2-hydroxy-3-(4-methyl-homopiperazine-1-ylmethyl)-benzaldehyde (1:2 molar ratio) at room temperature[4].

-

Causality: The slow addition prevents oligomerization, ensuring the selective formation of the Schiff base (salen) linkage.

-

-

Reflux & Isolation: Reflux the mixture for 12 hours. Evaporate the solvent to dryness to obtain the salen ligand (H2LS1) as an orange powder.

-

Metalation under Inert Atmosphere: In a Schlenk flask under strict nitrogen flow, dissolve the salen ligand in anhydrous toluene. Slowly inject Diethylaluminum chloride (Et2AlCl, 1.0 M in toluene).

-

Causality: The inert atmosphere is critical as the aluminum alkyl precursor is highly moisture-sensitive. The evolution of ethane gas (bubbling) serves as the physical validation that metalation is occurring.

-

-

Catalyst Recovery: Stir for 4 hours, then precipitate the light yellow solid powder. Wash with cold anhydrous hexane and dry under vacuum.

-

Analytical Confirmation: Because the inert coordination bonds between Al3+ and the salen ligand make ligand-exchange reactions slow (unfavorable for crystal growth)[4], validate the structure primarily through 1H/13C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR (confirming the disappearance of the N-H and O-H stretching frequencies).

References

-

[1] Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines: crystal structure of [PtII(1-methylhomopiperazine)(methylmalonato)].2H2O - PubMed. nih.gov. 1

-

[2] New ruthenium(II) arene complexes of anthracenyl-appended diazacycloalkanes: effect of ligand intercalation and hydrophobicity on DNA and protein binding and cleavage and cytotoxicity - PubMed. nih.gov. 2

-

[3] Faster oxygen atom transfer catalysis with a tungsten dioxo complex than with its molybdenum analog - Dalton Transactions. rsc.org. 3

-

[4] Lewis acid-base bifunctional aluminum-salen catalysts: synthesis of cyclic carbonates from carbon dioxide and epoxides - RSC Advances. rsc.org. 4

Sources

- 1. Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines: crystal structure of [PtII(1-methylhomopiperazine)(methylmalonato)].2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New ruthenium(II) arene complexes of anthracenyl-appended diazacycloalkanes: effect of ligand intercalation and hydrophobicity on DNA and protein binding and cleavage and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Faster oxygen atom transfer catalysis with a tungsten dioxo complex than with its molybdenum analog - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Note: Solvent Selection and Optimization for N-Methylhomopiperazine Hydrochloride Reactions

Introduction and Chemical Context

N-Methylhomopiperazine (also known as 1-methyl-1,4-diazepane, CAS: 4318-37-0) is a highly versatile cyclic diamine building block. It is widely utilized in medicinal chemistry to synthesize bioactive molecules, including kinase inhibitors, GPCR ligands, and novel platinum(II) substituted antitumor complexes[1]. Because the free base form of the amine is prone to oxidative degradation and is highly hygroscopic, it is predominantly supplied and stored as a hydrochloride (HCl) salt[2].

While the HCl salt ensures long-term reagent stability, it fundamentally alters the physical properties of the molecule—most notably its solubility. Consequently, researchers cannot treat the HCl salt identically to the free base. This application note provides an authoritative, causality-driven guide to selecting the optimal solvent and base systems for the two most common transformations involving N-methylhomopiperazine: Nucleophilic Aromatic Substitution (SNAr) and Amidation.

Mechanistic Principles: The Causality of Solvent Selection

When working with amine hydrochlorides, the reaction medium must accomplish two competing tasks: it must facilitate the deprotonation of the salt to liberate the nucleophilic secondary amine, and it must solvate the reacting species without promoting side reactions.

-

The Free-Basing Equilibrium: The addition of a base (e.g., DIPEA, K₂CO₃) generates the free N-methylhomopiperazine and a byproduct salt (e.g., DIPEA·HCl, KCl). The solubility of this byproduct is dictated by the solvent. In non-polar solvents, byproduct precipitation can drive the equilibrium forward but may also coat solid reagents, physically stalling the reaction kinetics.

-

SNAr Reactions: SNAr reactions proceed via a charged Meisenheimer complex. Polar aprotic solvents (DMF, DMSO) possess high dielectric constants that stabilize this transition state. Furthermore, they readily dissolve both the amine HCl salt (upon slight heating) and the necessary inorganic bases. Recently, process chemistry innovations have demonstrated that aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (HPMC) can facilitate SNAr reactions by forming hydrophobic nanoreactors, offering a sustainable alternative to toxic dipolar aprotic solvents[3].

-

Amidation Reactions: Amide bond formation typically utilizes coupling reagents (e.g., HATU, EDC). As highlighted in large-scale process chemistry evaluations, the choice of base is critical not only for carboxylic acid activation but also for free-basing the amine salt[4]. Dichloromethane (DCM) is the standard solvent due to its inertness; however, N-methylhomopiperazine HCl has poor initial solubility in DCM. The addition of a lipophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required to generate the highly soluble free base in situ before coupling can proceed efficiently.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the physicochemical properties of common solvent systems and their practical compatibility with N-methylhomopiperazine HCl.

| Solvent System | Dielectric Constant (ε) | HCl Salt Solubility | Free Base Solubility | Recommended Base | Primary Application |

| DMF / DMSO | 36.7 / 46.7 | Moderate to High (with heat) | High | K₂CO₃, DIPEA | SNAr, High-temp couplings |

| Dichloromethane (DCM) | 8.9 | Very Low | High | DIPEA, TEA | Amidation (EDC/HATU) |

| Acetonitrile (MeCN) | 37.5 | Low | High | K₂CO₃, Cs₂CO₃ | SNAr (reflux), Alkylation |

| Water + HPMC | 80.1 | High | Moderate (Micellar) | KOH, K₂CO₃ | Green SNAr[3] |

Process Visualization

The following decision tree outlines the logical workflow for selecting the appropriate solvent and base system depending on the target reaction.

Decision tree for solvent and base selection in N-Methylhomopiperazine HCl reactions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: SNAr Reaction in Polar Aprotic Media

Objective: Couple N-methylhomopiperazine HCl with an aryl halide.

-

Preparation: Suspend N-Methylhomopiperazine HCl (1.2 eq) in anhydrous DMF (0.2 M concentration).

-

Free-Basing: Add finely powdered K₂CO₃ (3.0 eq).

-

Causality: Excess inorganic base is required to neutralize the HCl salt and act as an acid scavenger for the SNAr byproduct (HX). K₂CO₃ is preferred over organic bases to prevent competitive nucleophilic attack or solvent degradation at high temperatures.

-

-

Equilibration: Stir the suspension vigorously at room temperature for 15–20 minutes.

-

Validation Checkpoint: The reaction mixture should transition from a clumpy, heterogeneous suspension to a fine dispersion. If unreacted amine salt caking persists, verify the water content of the solvent.

-

-

Electrophile Addition: Add the aryl halide (1.0 eq) and elevate the temperature to 80–100 °C.

-

Causality: The base must be added before the electrophile to prevent competitive hydrolysis of the aryl halide by adventitious moisture.

-

-

Workup: Upon completion (monitored via LC-MS), cool to room temperature and quench with excess water to precipitate the product and wash away the DMF and inorganic salts.

Protocol B: Amidation using HATU in DCM

Objective: Form an amide bond between a carboxylic acid and N-methylhomopiperazine HCl.

-

Acid Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M). Add DIPEA (2.0 eq) and stir for 10 minutes.

-

Causality: Pre-activation forms the active O-At ester. Activating the acid before exposing it to the amine prevents the secondary amine of N-methylhomopiperazine from reacting directly with HATU to form an unreactive, dead-end guanidinium species.

-